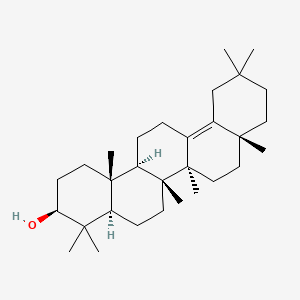

delta-Amyrin

Description

Significance of Plant-Derived Secondary Metabolites in Scientific Inquiry

Plant-derived secondary metabolites are organic compounds synthesized by plants that are not directly involved in their primary growth, development, or reproduction. wikipedia.orgebsco.com Instead, they play crucial roles in the interaction of plants with their environment, contributing to defense against herbivores, pathogens, and environmental stresses. wikipedia.orgebsco.combiotech-asia.orgresearchgate.netfrontiersin.orgcreative-proteomics.commdpi.comresearchgate.net These compounds often exhibit unique physiological effects on other organisms, including humans. ebsco.com

Scientific inquiry into plant secondary metabolites has a long history, initially focusing on identifying the chemical constituents of plants. nih.gov Early research utilized bioactivity assays to pinpoint plants producing compounds with desirable effects, followed by natural product chemistry techniques to isolate the active metabolites. nih.gov Over the past century, understanding has deepened regarding where these molecules are localized, how they are synthesized, and their ecological functions. nih.gov Despite significant progress in elucidating the structure, function, localization, and biosynthesis of selected secondary metabolites, many mysteries remain about the vast diversity of chemicals produced by plants and their roles in plant biology. nih.gov

The study of plant secondary metabolites has yielded substantial benefits for society, particularly in human medicine and agricultural biotechnology. nih.gov Many bioactive phytochemicals have been identified and isolated, demonstrating various pharmacological activities such as anti-inflammation, anti-cancer, anti-allergic, and antimicrobial effects. biotech-asia.org These compounds serve as the basis for many pharmaceutical drugs, flavoring agents, colorants, and ingredients in cosmetics and perfumes. creative-proteomics.com

Overview of Pentacyclic Triterpene Structural Diversity

Triterpenes are a large and structurally diverse group of plant secondary metabolites characterized by a basic skeleton of 30 carbon atoms, formed from six isoprene (B109036) units. rsc.orgnih.govmdpi.compreprints.org They are synthesized via the mevalonate (B85504) (MVA) pathway. researchgate.netnih.gov Triterpenoids can exist in free form, or bound to glycosides or esters. rsc.orgnih.gov

Based on the number of rings in their structure, triterpenes are classified as monocyclic, bicyclic, tricyclic, tetracyclic, and pentacyclic. rsc.orgnih.govresearchgate.net Pentacyclic triterpenoids are among the most abundant and have garnered significant attention due to their diverse biological activities. rsc.orgmdpi.comresearchgate.netscripps.eduresearchgate.net

Pentacyclic triterpenes exhibit remarkable structural diversity, with nearly 200 different ring skeletons identified. mdpi.comnih.gov This diversity arises from various cyclization pathways of the precursor 2,3-oxidosqualene (B107256), often involving an all-chair conformation. scripps.edunih.gov Slight variations in the cyclization process, sometimes due to a single amino acid mutation in cyclase enzymes, can lead to different products. scripps.edu

Major categories of pentacyclic triterpenoids are based on their carbon skeletons, including oleanane (B1240867), ursane, lupane (B1675458), hopane, taraxasterane, friedelane, and gammacerane (B1243933) types. nih.govscripps.edunih.gov Oleanane, ursane, and lupane types are particularly abundant and well-studied. rsc.orgresearchgate.netresearchgate.netnih.gov These structural variations, even minor differences in substituent groups, can significantly influence their biological activities and interactions with molecular targets. mdpi.compreprints.org

Unique Position and Research Relevance of δ-Amyrin within the Triterpenoid (B12794562) Class

δ-Amyrin is a pentacyclic triterpenol with the chemical formula C₃₀H₅₀O. uni.luwikipedia.org It belongs to the oleanane type of pentacyclic triterpenoids, characterized by a double bond between positions 13 and 18 and a hydroxyl group at the 3β position. wikipedia.orgebi.ac.uk While α-amyrin (ursane skeleton) and β-amyrin (oleanane skeleton) are more widely discussed as precursors to ursolic acid and oleanolic acid, respectively, δ-amyrin also holds research relevance within the triterpenoid class. nih.govwikipedia.org

Although less extensively studied compared to its isomers α- and β-amyrin, δ-amyrin is a naturally occurring triterpene found in various plant sources. wikipedia.org Its structural similarity to other bioactive pentacyclic triterpenoids suggests potential for diverse biological activities. Research into δ-amyrin contributes to a broader understanding of the structure-activity relationships within the oleanane series and the functional significance of subtle structural differences among triterpenes.

Scope and Objectives of Contemporary δ-Amyrin Research

Contemporary research on δ-amyrin is driven by the potential biological activities suggested by its triterpenoid structure and its presence in plants used in traditional medicine or with known pharmacological properties. The scope of this research includes:

Isolation and Characterization: Identifying and isolating δ-amyrin from various plant sources and thoroughly characterizing its chemical properties.

Investigation of Biological Activities: Exploring a range of potential biological effects, such as anti-inflammatory, antioxidant, antimicrobial, or antiviral properties, often in comparison to or in combination with other triterpenoids. researchgate.netnih.govtandfonline.comresearchgate.netresearchgate.net

Elucidation of Mechanisms of Action: Studying the molecular pathways and targets through which δ-amyrin exerts its effects. This can involve in silico studies like molecular docking to understand binding affinities with specific proteins or receptors. tandfonline.combiorxiv.org

Structure-Activity Relationship Studies: Contributing to the understanding of how the specific structure of δ-amyrin, particularly the position of the double bond and hydroxyl group, influences its biological activity compared to isomers like α- and β-amyrin. mdpi.compreprints.org

Biosynthetic Pathway Analysis: Investigating the enzymes and genetic regulation involved in the biosynthesis of δ-amyrin in plants.

The objectives of contemporary δ-amyrin research are to fully understand its chemical and biological profile, determine its potential utility in various applications (excluding therapeutic dosage and safety as per instructions), and contribute to the broader knowledge base of plant triterpenoids.

Detailed Research Findings (Examples):

Research involving δ-amyrin often appears in studies focusing on mixtures of amyrins or the triterpenoid profiles of specific plants. For instance, studies investigating the anti-inflammatory potential of amyrins have included δ-amyrin. researchgate.netresearchgate.net In silico studies, such as molecular docking, have been used to explore the potential interactions of δ-amyrin with biological targets, such as receptors involved in viral entry. nih.gov These studies contribute to understanding the potential mechanisms of action of δ-amyrin at a molecular level.

Studies on the triterpene composition of various plant species have reported the presence of δ-amyrin, sometimes alongside α- and β-amyrin. wikipedia.orgmdpi.comcir-safety.org Analyzing the distribution and concentration of δ-amyrin in different plant parts and species provides valuable data for identifying potential sources for further research.

| Compound Name | PubChem CID | Plant Source Example | Research Focus Example |

| δ-Amyrin | 12358447 | Calotropis gigantea mdpi.com | Anti-inflammatory potential researchgate.net |

| α-Amyrin | 73170 | Protium heptaphyllum researchgate.net | Anti-inflammatory activity researchgate.net |

| β-Amyrin | 73145 | Ardisia elliptica wordpress.com | Antiplatelet properties wordpress.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22-,23+,24-,27+,28-,29+,30+/m0/s1 |

InChI Key |

JOCIRBSYAYKMEF-YDPPSCFKSA-N |

SMILES |

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C |

Origin of Product |

United States |

Occurrence and Natural Distribution of δ Amyrin in Biological Systems

Plant Kingdom Taxa Accumulating δ-Amyrin

δ-Amyrin has been identified in a variety of plant species. Its presence is often associated with cuticular waxes and bark.

Solanum lycopersicum (Tomato): Tomato (Solanum lycopersicum) is a well-studied source of δ-amyrin, where it is a significant component of the fruit cuticular wax ebi.ac.ukubc.caresearchgate.net. Research has focused on identifying the enzymes responsible for its biosynthesis in this species ebi.ac.ukubc.ca.

Scaevola floribunda: δ-Amyrin has been isolated from the bark of Scaevola floribunda abmole.commedchemexpress.commedchemexpress.com. This plant is also known to contain novel fatty esters of δ-amyrin researchgate.net.

δ-Amyrin acetate (B1210297), a derivative of δ-amyrin, has also been reported in Scaevola floribunda researchgate.netabmole.comnih.gov.

In Solanum lycopersicum, δ-amyrin is primarily localized in the fruit cuticular wax ebi.ac.ukubc.caresearchgate.net. The cuticular wax forms a protective layer on the surface of the fruit nih.gov. Studies on tomato have shown that the enzymes responsible for δ-amyrin biosynthesis are expressed exclusively in the epidermis of the fruit, indicating its role in forming cuticular triterpenoids ubc.ca. The triterpenoid (B12794562) content of tomato cuticular waxes has been studied in detail, with α-, β-, and δ-amyrin being predominant compounds whose quantities can vary considerably between cultivars and during fruit development stages researchgate.netresearchgate.net.

Comparative Analysis of δ-Amyrin Presence Alongside Other Amyrin Isomers (α- and β-Amyrins)

δ-Amyrin often co-occurs with its isomers, α-amyrin and β-amyrin, in plant extracts ebi.ac.ukresearchgate.netexpasy.orggenome.jpresearchgate.net. These isomers share the same chemical formula but have different structural arrangements nmppdb.com.ng.

In Solanum lycopersicum, a multifunctional oxidosqualene cyclase (OSC) has been identified that synthesizes multiple triterpenoids, including δ-amyrin (48%), α-amyrin (18%), and β-amyrin (13%), along with other products ubc.caexpasy.orggenome.jp. The product spectrum of this enzyme, along with a product-specific β-amyrin synthase, accounts for the range and relative amounts of triterpenoids found in the tomato fruit cuticle ubc.ca.

Analytical methods, such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry, are often required to separate and identify these isomeric triterpenoids from plant extracts ebi.ac.ukresearchgate.net. While α- and β-amyrin are commonly found together and can be difficult to separate by conventional chromatography, δ-amyrin isolated from tomato fruit surface extract could be separated from other amyrins by HPLC researchgate.netresearchgate.net.

Studies comparing the abundance of amyrin isomers in higher plants have suggested that β-amyrin might be more abundant compared to α-amyrin researchgate.net. However, the relative proportions of α-, β-, and δ-amyrins can vary depending on the plant species and even within different cultivars of the same species researchgate.net.

The biosynthesis of these amyrin isomers is catalyzed by different oxidosqualene cyclases (OSCs) that cyclize epoxysqualene into various triterpene alcohol isomers ebi.ac.ukubc.cabiorxiv.org. The product specificity of these enzymes is influenced by structural differences that affect the stabilization of high-energy intermediates during the cyclization process ebi.ac.ukbiorxiv.org.

Biosynthetic Pathways and Enzymology of δ Amyrin Formation

Mevalonate (B85504) (MVA) Pathway as a Precursor Supply Route

The mevalonate (MVA) pathway is a fundamental metabolic route in eukaryotes and some bacteria responsible for the production of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon (C5) isoprenoid units serve as the essential building blocks for the vast diversity of isoprenoids, including the C30 triterpenoids. In plants, the MVA pathway is primarily localized in the cytosol neist.res.inperflavory.commitoproteome.org.

The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), which is considered a key rate-limiting enzyme in this pathway mitoproteome.orgmetabolomicsworkbench.orgthegoodscentscompany.com. Mevalonate undergoes successive phosphorylations catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK), followed by decarboxylation by mevalonate diphosphate decarboxylase to yield IPP mitoproteome.orgmetabolomicsworkbench.org. IPP is then isomerized to DMAPP by isopentenyl diphosphate isomerase. These activated isoprenoid units, IPP and DMAPP, are the precursors for the synthesis of longer chain isoprenoids.

For triterpenoid (B12794562) biosynthesis, IPP and DMAPP are condensed by prenyltransferases to form farnesyl diphosphate (FPP), a C15 molecule. Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase to produce squalene, a C30 hydrocarbon uni.lumcw.edu. Finally, squalene is oxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256), the direct precursor for the cyclization reactions that yield triterpenoids and sterols uni.luuni.lunih.gov.

Cyclization of 2,3-Oxidosqualene: The Central Step in Triterpenoid Biosynthesis

The cyclization of 2,3-oxidosqualene is a pivotal step that dictates the structural diversity of triterpenoids and sterols. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs) uni.luuni.lunih.govnih.govnih.govuni-freiburg.de. The cyclization process involves the protonation of the epoxide ring of 2,3-oxidosqualene, followed by a series of intricate cyclization and rearrangement reactions of the resulting carbocation intermediate uni.lunih.gov.

The folding of 2,3-oxidosqualene within the active site of different OSCs can occur through distinct conformations, primarily chair-boat-chair (CBC) or chair-chair-chair (CCC), leading to the formation of different carbocation intermediates, such as the protosteryl cation or the dammarenyl cation uni.lunih.gov. These intermediates then undergo specific rearrangements and deprotonations, guided by the specific OSC enzyme, to yield the diverse array of triterpenoid and sterol skeletons uni.lunih.gov. The cyclization of 2,3-oxidosqualene represents a branch point between primary metabolism (leading to sterols, essential membrane components) and secondary metabolism (leading to various triterpenoids) uni.lunih.gov.

δ-Amyrin Synthase (EC 5.4.99.55): Molecular and Functional Characterization

Delta-amyrin synthase (EC 5.4.99.55) is the specific oxidosqualene cyclase responsible for catalyzing the cyclization of (3S)-2,3-epoxy-2,3-dihydrosqualene to form this compound nih.govnih.govguidetopharmacology.orgwikipedia.org. Its systematic name is (3S)-2,3-epoxy-2,3-dihydrosqualene mutase (cyclizing, this compound-forming) nih.govguidetopharmacology.orgwikipedia.org.

The genes encoding this compound synthase have been identified and cloned from various plant species. A notable example is the SlTTS2 gene from tomato (Solanum lycopersicum), which encodes a this compound synthase uni-freiburg.denih.govguidetopharmacology.orgwikipedia.org. Functional characterization of these genes is often performed through heterologous expression in suitable host systems, such as yeast (Saccharomyces cerevisiae) mcw.edunih.govuni-freiburg.deuni.lu. Heterologous expression allows researchers to confirm the enzymatic activity of the cloned gene and analyze the products formed in a controlled environment. Studies have shown that expressing the SlTTS2 gene in yeast results in the production of this compound, confirming its role as a this compound synthase uni-freiburg.denih.gov.

This compound synthase catalyzes the cyclization of (3S)-2,3-epoxy-2,3-dihydrosqualene to produce this compound nih.govnih.govguidetopharmacology.orgwikipedia.org. The enzymatic reaction mechanism involves the precise folding of the substrate within the enzyme's active site, followed by protonation and a cascade of carbocation rearrangements and cyclizations, ultimately leading to the formation of the this compound skeleton and the removal of a proton uni.lunih.gov.

While detailed studies specifically on the stereochemical specificity of this compound synthase are less prevalent in the provided snippets compared to other OSCs, the general principle for oxidosqualene cyclases is that the precise architecture of the active site dictates the folding of the substrate and the stabilization of specific carbocation intermediates, thereby determining the final triterpene product and its stereochemistry nih.govnih.govuni-freiburg.de. Research on other amyrin synthases has identified key amino acid residues within conserved motifs that play crucial roles in substrate binding, cyclization initiation, and the stabilization of specific carbocations, influencing the product outcome nih.gov.

Oxidosqualene cyclases are often multifunctional enzymes, capable of producing multiple triterpene skeletons from the single substrate 2,3-oxidosqualene nih.govuni-freiburg.denih.govnih.govguidetopharmacology.orgwikipedia.org. This multifunctionality contributes significantly to the diversity of triterpenoids found in nature.

The this compound synthase from tomato (SlTTS2) is a well-characterized example of a multifunctional OSC. Studies have shown that this enzyme produces this compound as the predominant product, accounting for approximately 48% of the total triterpene alcohols formed. In addition to this compound, it also catalyzes the formation of alpha-amyrin (B196046) (around 18%), beta-amyrin (B1666858) (around 13%), and traces of other triterpenoid alcohols uni-freiburg.denih.govguidetopharmacology.orgwikipedia.org. The product spectrum of a multifunctional OSC is determined by its ability to guide the cyclization and rearrangement of the carbocation intermediates along different possible pathways within the enzyme's active site nih.govnih.govuni-freiburg.de.

The following table summarizes the product distribution of the multifunctional this compound synthase from Solanum lycopersicum:

| Product | Percentage (%) |

| This compound | ~48 |

| Alpha-Amyrin | ~18 |

| Beta-Amyrin | ~13 |

| Other Triterpenes | Traces |

Transcriptional Regulation of δ-Amyrin Biosynthesis Genes in Planta

The biosynthesis of this compound, like other secondary metabolites in plants, is subject to transcriptional regulation, which controls the expression levels of the genes encoding the enzymes involved in the pathway, including this compound synthase.

Studies investigating the transcriptional regulation of oxidosqualene cyclase genes, including those involved in amyrin biosynthesis, have revealed complex regulatory mechanisms in plants uni-freiburg.deuni.lu. The expression patterns of OSC genes can correlate with the accumulation of their respective triterpene products in different plant tissues or in response to environmental cues uni-freiburg.de.

For instance, in tomato, the expression levels of the two OSC genes, including SlTTS2 (this compound synthase), were found to be consistent with the triterpenoid profiles in fruit and leaves of one cultivar. However, the correlation was not perfect across different cultivars, suggesting that post-transcriptional or post-translational regulatory mechanisms might also influence the final triterpenoid composition uni-freiburg.de.

Transcriptional regulation can involve specific promoter elements and transcription factors that bind to these elements, modulating gene expression. Research on beta-amyrin synthase genes has implicated L1 box motifs and class IV homeodomain leucine (B10760876) zipper transcription factors in their regulation, which can be linked to developmental processes. Elicitors such as methyl jasmonate have also been shown to upregulate the transcription of genes involved in saponin (B1150181) biosynthesis, which includes amyrin synthases. Understanding the transcriptional regulation of this compound synthase and other OSC genes is crucial for potential metabolic engineering efforts aimed at manipulating triterpenoid production in plants or heterologous systems.

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of δ Amyrin

Comprehensive Extraction and Fractionation Techniques for Complex Plant Matrices

The initial step in isolating δ-amyrin from complex plant sources, such as the bark of Scaevola floribunda, involves efficient extraction and subsequent fractionation to reduce complexity. abmole.com The choice of method depends on the plant matrix and the physicochemical properties of the triterpenoids.

Extraction: Conventional methods like Soxhlet extraction and maceration are widely employed, utilizing solvents of varying polarities. chemsociety.org.ng Non-polar solvents such as hexane (B92381) are often effective in extracting triterpenoids. More contemporary and "green" techniques are also gaining prominence for their efficiency and reduced solvent consumption. These include:

Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation, enhancing solvent penetration into the plant cells.

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Fractionation: Following extraction, the crude extract, which contains a multitude of compounds, undergoes fractionation. A common approach is liquid-liquid partitioning, where the crude extract is sequentially partitioned with immiscible solvents of increasing polarity, for example, hexane, ethyl acetate (B1210297), and methanol. This process separates compounds based on their differential solubility.

The resulting fractions are then typically subjected to column chromatography (CC) , a fundamental technique for purification. nih.govresearchgate.net Silica (B1680970) gel is a common stationary phase, and elution is performed using a gradient of solvents, often starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. chemsociety.org.ng Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to pool those containing compounds with similar retention factors for further purification.

Chromatographic Separation Strategies for δ-Amyrin and Its Isomers

The primary challenge in purifying δ-amyrin lies in its separation from structurally similar isomers. This requires high-resolution chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Techniques

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine separation of amyrin isomers. nih.gov Research has demonstrated that while other chromatographic methods may struggle to resolve δ-amyrin from its isomers, HPLC can achieve this separation effectively. nih.gov

Reversed-Phase (RP-HPLC) is the most common mode used for this purpose. In this technique, a non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica, is used with a polar mobile phase. The separation is based on the differential hydrophobic interactions of the isomers with the stationary phase. A study successfully separated δ-amyrin from α- and β-amyrin using an RP-HPLC system. nih.gov

| Parameter | Condition |

| Stationary Phase | Reversed-Phase C18 (RP-C18) |

| Mobile Phase | Acetonitrile/Water or Acetone/Acetonitrile gradients |

| Detection | UV or Mass Spectrometry (MS) |

This interactive table summarizes typical conditions for the HPLC separation of amyrin isomers.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications

TLC and its high-resolution counterpart, HPTLC, are crucial for the rapid analysis and screening of plant extracts and chromatographic fractions. nih.govmdpi.com They are often used as a preliminary step before HPLC analysis to select the most promising fractions and to develop an effective separation method. nih.gov

For amyrin analysis, silica gel 60 F254 plates are commonly used. nih.govresearchgate.net After developing the plate with a suitable mobile phase, such as a toluene-methanol mixture, the compounds are visualized by spraying with a derivatizing agent like anisaldehyde-sulfuric acid reagent and heating, which imparts a characteristic color to triterpenoids. nih.govresearchgate.net While standard silica gel TLC can separate α- and β-amyrin from lupeol, the separation of all isomers, including δ-amyrin, is more challenging. nih.gov Reversed-phase HPTLC (RP-HPTLC) on C18 plates has shown improved resolution for some isomeric triterpenols. nih.gov

Spectroscopic and Spectrometric Techniques for Structural Confirmation and Isomer Discrimination

Once a pure compound is isolated, its chemical structure must be unequivocally determined. A suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), is employed for this purpose. researchgate.netspringernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, COSY, HMQC, HMBC, NOESY)

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules like δ-amyrin. researchgate.net It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural assignment and to distinguish between close isomers. nih.govscielo.br

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and types of protons in the molecule, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. researchgate.net The chemical shifts of specific protons and carbons, particularly around the double bond and in the methyl group regions, are key initial indicators for differentiating amyrin isomers. chemsociety.org.ngresearchgate.net

2D NMR: These experiments reveal correlations between different nuclei, allowing the molecular puzzle to be pieced together. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish spin systems within the molecule. sdsu.eduwikipedia.org

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. This is fundamental for assigning carbon signals based on their attached, and already assigned, proton signals. sdsu.eduwikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, even if they are not directly bonded. This is vital for determining the relative stereochemistry of the molecule.

By meticulously analyzing the data from this combination of NMR experiments, the precise connectivity and stereochemistry of δ-amyrin can be confirmed, allowing for its unambiguous discrimination from α- and β-amyrin. nih.govscielo.br

Mass Spectrometry (MS, ESI-MS, HRESIMS, Tandem MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of δ-amyrin, as well as for gaining structural insights through fragmentation analysis. Techniques such as Electrospray Ionization (ESI), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Tandem Mass Spectrometry (MS/MS) are central to this process.

Molecular Mass and Formula Determination: The molecular formula of δ-amyrin is C₃₀H₅₀O, corresponding to a molecular weight of 426.72 g/mol . abmole.com ESI-MS is a soft ionization technique ideal for analyzing thermally labile molecules like triterpenoids. In ESI-MS analysis, δ-amyrin is typically ionized to form pseudomolecular ions. In positive ion mode, this often results in the formation of a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed. mdpi.com

HRESIMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. For the isomeric compounds α- and β-amyrin, the deprotonated molecule [M-H]⁻ has been observed at an m/z of 425.0, confirming the molecular formula C₃₀H₅₀O. mdpi.com This high level of mass accuracy is crucial for distinguishing between compounds with similar nominal masses but different elemental compositions.

Fragmentation Pattern Analysis: Tandem MS (MS/MS) is employed to induce fragmentation of a selected precursor ion, providing valuable information about the molecule's structure. While detailed fragmentation pathways for δ-amyrin specifically are not extensively published, the patterns can be inferred from studies of its isomers, α- and β-amyrin, which share the same pentacyclic triterpenoid (B12794562) core. nist.govnist.gov

The fragmentation of the amyrin skeleton is often characterized by specific cleavage patterns, including retro-Diels-Alder (rDA) reactions in the C-ring, which is common for unsaturated pentacyclic triterpenoids. Other typical fragmentation events include the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and the cleavage of various side chains. Electron Ionization (EI) mass spectra of isomers like β-amyrin show a characteristic base peak at m/z 218, resulting from a key fragmentation pathway, alongside other significant ions. nist.gov

Table 1: Representative Mass Spectrometry Data for Amyrin Isomers This interactive table summarizes common ions observed in the mass spectra of amyrin isomers, which are analogous to what would be expected for δ-amyrin.

| Ion Type | Method | Expected m/z for δ-Amyrin | Description |

|---|---|---|---|

| [M-H]⁻ | ESI-MS | 425.7 | Deprotonated molecule |

| [M+H]⁺ | ESI-MS | 427.7 | Protonated molecule |

| [M+Na]⁺ | ESI-MS | 449.7 | Sodium adduct |

| Molecular Ion | HRESIMS | 426.3862 | Exact mass of the neutral molecule (C₃₀H₅₀O) |

| Fragment Ion | EI-MS/MS | 218 | Characteristic fragment from rDA reaction in C-ring |

| Fragment Ion | EI-MS/MS | 203 | Fragment resulting from the loss of a methyl group from the m/z 218 ion |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. The IR spectrum of δ-amyrin, like its isomers, is characterized by specific absorption bands that confirm its key structural features. researchgate.netresearchgate.net The most prominent bands include a broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. researchgate.net Strong absorptions between 2850 and 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups in the triterpenoid backbone. researchgate.net The presence of the carbon-carbon double bond (C=C) within the pentacyclic structure gives rise to a weaker absorption band around 1600-1650 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for the Amyrin Skeleton This interactive table displays the typical FTIR spectral data used to identify functional groups in δ-amyrin.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | O-H Stretch | Hydroxyl (-OH) |

| ~2930 | C-H Stretch (asymmetric) | Methyl/Methylene (-CH₃/-CH₂) |

| ~2860 | C-H Stretch (symmetric) | Methyl/Methylene (-CH₃/-CH₂) |

| ~1640 | C=C Stretch | Alkene |

| ~1460 | C-H Bend | Methylene (-CH₂) |

| ~1380 | C-H Bend | Methyl (-CH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is primarily useful for detecting molecules with chromophores, particularly conjugated π-systems. Triterpenoids like δ-amyrin, which contain only an isolated (non-conjugated) double bond and a hydroxyl group, lack a significant chromophore. mdpi.com Consequently, δ-amyrin does not exhibit strong absorption in the 200–800 nm range. This characteristic, while limiting for direct detection via UV-Vis, is itself a useful piece of structural information, confirming the absence of conjugated double bonds or aromatic systems in the molecule.

Computational Chemistry Approaches in Structural Verification (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool for verifying and refining the structures of complex molecules like δ-amyrin. nih.gov DFT calculations can predict a molecule's lowest energy conformation (optimized geometry), its vibrational frequencies, and other spectroscopic properties with a high degree of accuracy. researchgate.net

In the context of δ-amyrin, DFT can be used to:

Optimize Molecular Geometry: Theoretical calculations can determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsional angles. This provides a detailed structural model that can be compared with data from other analytical methods.

Predict Vibrational Spectra: DFT allows for the calculation of theoretical IR and Raman spectra. nih.gov By comparing the calculated vibrational frequencies with the experimental data obtained from FTIR and FT-Raman spectroscopy, researchers can confirm the assignment of spectral bands and gain confidence in the proposed structure. This is particularly useful for distinguishing between isomers, as subtle differences in their structures lead to distinct vibrational spectra. nih.gov

Confirm Structural Elucidation: When a structure is proposed based on MS and NMR data, DFT calculations can provide independent verification. If the computationally predicted properties align well with the experimental data, it strongly supports the correctness of the elucidated structure.

This integrated approach, combining high-resolution experimental data with theoretical calculations, provides a robust framework for the definitive structural elucidation and verification of δ-amyrin.

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| δ-Amyrin (delta-Amyrin) | C₃₀H₅₀O |

| α-Amyrin (alpha-Amyrin) | C₃₀H₅₀O |

Chemical Modification and Derivatization Strategies for δ Amyrin Research

Synthesis of δ-Amyrin Acetates and Other Esters for Stability and Bioactivity Studies

Esterification is a common and effective method for modifying the hydroxyl group at the C-3 position of triterpenes like δ-amyrin. The synthesis of acetate (B1210297) and other ester derivatives can significantly influence the compound's physical and biological properties. For instance, δ-amyrin acetate is a known derivative of δ-amyrin. nih.govguidechem.com These modifications can impact the stability of the compound under various conditions and alter its interactions with biological targets, thereby affecting its bioactivity.

While specific detailed research findings solely focused on the stability and bioactivity of delta-amyrin esters are not extensively highlighted in the provided search results, studies on other amyrin isomers and triterpenoids demonstrate the general principles and importance of esterification. For example, α-amyrin acetate and β-amyrin have shown anti-inflammatory activity in animal models. chemfaces.comresearchgate.net This suggests that esterification, such as acetylation of the hydroxyl group, can be a viable strategy for modulating the bioactivity of amyrin derivatives.

The synthesis of acetate esters is typically achieved through reactions involving acetic anhydride (B1165640) or acetyl chloride in the presence of a catalyst. The resulting ester linkage can affect the compound's lipophilicity and metabolic fate, which are important factors in determining its in vivo stability and efficacy.

Regioselective Functionalization and Analog Generation for Structure-Activity Relationship (SAR) Investigations

Regioselective functionalization of δ-amyrin involves introducing specific chemical groups at defined positions on the triterpene scaffold. This approach is fundamental for generating a library of analogs with targeted structural variations, which is essential for comprehensive Structure-Activity Relationship (SAR) investigations. SAR studies aim to understand how changes in the chemical structure of a compound correlate with changes in its biological activity.

The complex pentacyclic structure of δ-amyrin offers multiple sites for functionalization, including hydroxyl groups, double bonds, and various carbon atoms on the rings. Regioselective reactions are necessary to control which site is modified, as the position and nature of substituents can have a profound impact on how the molecule interacts with biological macromolecules like enzymes or receptors.

Although detailed examples of regioselective functionalization specifically on δ-amyrin for SAR are not prominently featured in the search results, the importance of this approach is evident in studies on related triterpenoids and other complex molecules. For instance, SAR studies on dihydro-β-agarofuran sesquiterpenes revealed the significance of regiosubstitution for P-glycoprotein inhibitory activity, indicating that substituents at different positions (e.g., C-1, C-2, C-3, C-6, C-8) have varying effects on activity. researchgate.net Esterification at certain positions was found to be more potent than the presence of a hydroxyl group. researchgate.net Similarly, SAR studies on other compound classes have demonstrated that even subtle modifications, such as the displacement or methylation of a hydroxyl group, can lead to a complete loss of activity. nih.gov

Biotechnological Production and Metabolic Engineering of δ Amyrin

Microbial Chassis Engineering for Enhanced Triterpenoid (B12794562) Biosynthesis

The selection of an appropriate microbial host is a critical first step in establishing a robust production platform for δ-amyrin. The ideal chassis should possess a well-characterized genetic background, be amenable to genetic manipulation, and have a high intrinsic flux towards the precursor molecule, 2,3-oxidosqualene (B107256).

Saccharomyces cerevisiae, or baker's yeast, is a widely utilized eukaryotic host for the production of triterpenoids. Its generally regarded as safe (GRAS) status, coupled with its inherent mevalonate (B85504) (MVA) pathway that produces the precursor 2,3-oxidosqualene for sterol biosynthesis, makes it an attractive platform. The endogenous MVA pathway in yeast serves as a native route for the synthesis of farnesyl pyrophosphate (FPP), which is then converted to squalene (B77637) and subsequently to 2,3-oxidosqualene.

To engineer S. cerevisiae for δ-amyrin production, a heterologous δ-amyrin synthase gene is introduced into the yeast genome. This enzyme then diverts the 2,3-oxidosqualene pool from the native ergosterol biosynthesis pathway towards the production of δ-amyrin. For instance, the δ-amyrin synthase from Solanum lycopersicum (tomato) has been identified, which, when expressed in a suitable host, can catalyze the cyclization of 2,3-oxidosqualene to form δ-amyrin, along with α-amyrin and β-amyrin wikipedia.org.

Significant research has been conducted on the production of the closely related isomers, α-amyrin and β-amyrin, in yeast, with reported titers reaching the gram-per-liter scale. These achievements have been made possible through extensive metabolic engineering strategies that can be directly applied to enhance δ-amyrin production. For example, a final α-amyrin production of 1107.9 ± 76.8 mg/L was achieved in fed-batch fermentation of an engineered S. cerevisiae strain nih.govresearchgate.net.

Escherichia coli is another popular microbial chassis for metabolic engineering due to its rapid growth rate and the availability of a vast array of genetic tools. While E. coli does not natively produce triterpenoids, it can be engineered to do so by introducing a heterologous MVA pathway. The introduction of the MVA pathway from S. cerevisiae has been a common strategy to enable the production of isoprenoids in E. coli oup.com.

The production of triterpenoids in E. coli requires the heterologous expression of a series of enzymes, including those for the MVA pathway to produce FPP, a squalene synthase to convert FPP to squalene, a squalene epoxidase to produce 2,3-oxidosqualene, and finally, a δ-amyrin synthase to yield the target compound. The efficiency of this multi-enzyme system is dependent on balanced gene expression and the availability of necessary cofactors like NADPH.

Challenges in using E. coli include the potential for metabolic burden due to the expression of a long heterologous pathway and the need to optimize redox balance for enzymes like squalene epoxidase, which is often a cytochrome P450 enzyme requiring a specific reductase partner for its activity. However, successful production of other amyrins, such as β-amyrin, has been demonstrated in E. coli, indicating its potential as a viable platform for δ-amyrin synthesis.

Strategies for Optimizing δ-Amyrin Yield

To achieve industrially relevant titers of δ-amyrin, it is essential to implement a range of metabolic engineering strategies aimed at increasing the precursor supply and enhancing the catalytic efficiency of the biosynthetic pathway.

A key strategy to boost triterpenoid production is to increase the metabolic flux through the MVA pathway, thereby enhancing the supply of the precursor 2,3-oxidosqualene. This is typically achieved by overexpressing key genes in the MVA pathway. In S. cerevisiae, the overexpression of genes such as HMG1 (encoding a truncated, deregulated version of HMG-CoA reductase), ERG20 (farnesyl pyrophosphate synthase), ERG9 (squalene synthase), and ERG1 (squalene epoxidase) has been shown to significantly increase the production of amyrins dntb.gov.ua.

For instance, the overexpression of a truncated HMG-CoA reductase (tHMGR) is a common approach as this enzyme catalyzes the rate-limiting step in the MVA pathway and its truncated form is no longer subject to feedback inhibition nih.gov. A combinatorial approach, where multiple MVA pathway genes are overexpressed, often leads to a synergistic effect on triterpenoid production. In one study, the overexpression of tHMGR and HMGS (ERG13) in combination with the knockout of the negative regulator ROX1 resulted in a 16.5-fold increase in lupeol production, another pentacyclic triterpene nih.gov. Similarly, coupling an optimized acetyl-CoA supply pathway with the β-amyrin production pathway in S. cerevisiae led to a 330% increase in β-amyrin production compared to the original strain nih.gov.

| Engineering Strategy | Target Triterpenoid | Fold Increase in Yield | Final Titer (mg/L) |

|---|---|---|---|

| Overexpression of tHMGR, ERG13, and knockout of ROX1 | Lupeol | 16.5 | N/A |

| Coupling with optimal acetyl-CoA supply pathway and disruption of competing pathway | β-Amyrin | 4.3 | 279.0 ± 13.0 |

| Overexpression of key MVA pathway genes and DGA1 | α-Amyrin | 106 | 1107.9 ± 76.8 |

In one study, co-expression of a squalene epoxidase from Cucurbita pepo (CpSE2) with various triterpene cyclases in yeast boosted triterpene production nih.gov. Another strategy to enhance the flux towards 2,3-oxidosqualene is to deregulate the native ergosterol pathway. It was found that decreasing the protein level of lanosterol synthase (ERG7), the enzyme that competes for the same substrate, can dramatically boost the epoxidation of squalene by improving the protein stability of SQE (ERG1) nih.gov. This strategy led to a 47-fold improvement in β-amyrin production, reaching a final titer of 4216.6 ± 68.4 mg/L in a two-stage fed-batch fermentation nih.gov.

| Engineering Strategy | Host Organism | Target Triterpenoid | Observed Effect |

|---|---|---|---|

| Co-expression of Cucurbita pepo squalene epoxidase with triterpene cyclases | Yeast | Various Triterpenes | Boosted triterpene production |

| Decreased protein level of lanosterol synthase (ERG7) to improve ERG1 stability | S. cerevisiae | β-Amyrin | 47-fold improvement in production |

| Overexpression of NADH: quinone oxidoreductase (WrbA) with a truncated rat squalene epoxidase | E. coli | Squalene epoxide | ~2.5-fold increase in production |

Rational Design involves making specific, knowledge-based mutations in the enzyme's amino acid sequence to alter its properties. This approach relies on a detailed understanding of the enzyme's structure and catalytic mechanism. For OSCs, the product specificity is determined by the precise folding of the squalene substrate in the active site and the subsequent stabilization of carbocation intermediates during the cyclization cascade. By identifying key amino acid residues in the active site that influence this process, it is possible to engineer the enzyme to favor the production of δ-amyrin over other amyrin isomers or to enhance its catalytic turnover rate. For example, a triple mutant of an α-amyrin synthase (MdOSC1) created through modeling analysis resulted in an 11-fold increase in α-amyrin yield nih.govresearchgate.net. Quantum mechanics/molecular mechanics (QM/MM) calculations have also been used to study the catalytic mechanism and product specificity of oxidosqualene-lanosterol cyclase, suggesting that product specificity is likely controlled by kinetics rather than thermodynamics nih.gov.

Directed Evolution , in contrast, mimics the process of natural selection in the laboratory to evolve enzymes with desired properties without requiring detailed structural information. This process involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify mutants with improved performance. The selected variants can then be subjected to further rounds of mutagenesis and screening to accumulate beneficial mutations. This approach has been successfully used to alter the product specificities of OSC enzymes. For example, directed evolution has been used to convert a cycloartenol synthase into a lanosterol synthase through a small number of point mutations. While specific examples for δ-amyrin synthase are not yet prevalent in the literature, the principles demonstrated with other OSCs are directly applicable.

| Engineering Approach | Enzyme | Original Product(s) | Engineered Product(s) | Key Finding |

|---|---|---|---|---|

| Rational Design (Modeling Analysis) | α-Amyrin Synthase (MdOSC1) | α-Amyrin | α-Amyrin | Triple mutant (N11T/P250H/P373A) led to an 11-fold increase in yield. |

| Site-directed Mutagenesis | Multifunctional Amyrin Synthase (CrMAS) | α-Amyrin and β-Amyrin | α-Amyrin and β-Amyrin | L323A mutation increased α-amyrin titer 12-fold; P240A mutation increased β-amyrin titer 11-fold. |

| Reciprocal Mutations | β-Amyrin Synthases (BvLUP5-G and BvLUP5-P) | β-amyrin and α-amyrin | Shifted α/β-amyrin ratios | Identified two amino acid residues (at positions 121 and 735) responsible for changes in product ratios. |

Metabolic Flux Redirection and Balancing in Engineered Organisms

The efficient synthesis of δ-amyrin in microbial hosts is heavily reliant on the strategic redirection and balancing of metabolic flux. The core principle involves channeling central carbon metabolism towards the heterologous amyrin biosynthesis pathway while minimizing its diversion into competing native pathways. δ-amyrin is a triterpenoid, and its biosynthesis begins with acetyl-CoA in the mevalonate (MVA) pathway. nih.gov Consequently, a primary strategy is to enhance the supply of key precursors.

One critical precursor is acetyl-CoA. nih.gov Studies have shown that coupling endogenous and heterologous acetyl-CoA synthesis pathways can significantly boost production. A combinational supply route can be optimal by balancing redox cofactors, reducing energy consumption, and increasing the efficiency of glucose utilization. nih.gov For instance, engineering an optimal acetyl-CoA supply pathway in Saccharomyces cerevisiae led to a 200% increase in β-amyrin production compared to the parent strain. nih.gov Further redirection of flux was achieved by disrupting a competing pathway for acetyl-CoA, which resulted in a 330% total increase in production. nih.gov

Another key aspect is balancing the flux between different modules of the biosynthetic pathway. In the oleaginous yeast Yarrowia lipolytica, overexpressing genes in the MVA pathway, such as HMG1 (encoding a truncated HMG-CoA reductase), ERG20 (farnesyl diphosphate (B83284) synthase), ERG9 (squalene synthase), and ERG1 (squalene monooxygenase), has been shown to direct the flow of intermediates toward amyrin production. nih.gov Overexpression of these genes, both individually and in combination, helps to channel precursors towards 2,3-oxidosqualene, the direct precursor for amyrin synthesis. nih.govresearchgate.net

To further optimize production, researchers employ techniques to down-regulate competing pathways that consume essential precursors. For β-amyrin synthesis in S. cerevisiae, two major competing branches are the ergosterol biosynthesis pathway, which consumes 2,3-oxidosqualene, and pathways that consume cytosolic acetyl-CoA. nih.gov The use of CRISPR interference (CRISPRi) to simultaneously down-regulate multiple genes (ERG7, ADH1, ADH4, ADH5, ADH6, CIT2, and MLS2) has proven effective. This one-step, multi-gene down-regulation achieved an average transcription inhibition of 75.5%, redirecting precursors and enhancing β-amyrin titers. nih.gov A metabolic toggle switch is another innovative approach that can conditionally knock out a central metabolic pathway, such as the TCA cycle, to redirect excess carbon flux toward a synthetic production pathway, improving both titer and yield. nih.govbohrium.com

| Engineered Organism | Metabolic Engineering Strategy | Key Genes Modified | Fold Increase in Production | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Coupling optimal acetyl-CoA supply pathway | - | 200% | nih.gov |

| Saccharomyces cerevisiae | Disruption of acetyl-CoA competing pathway | - | 330% (total) | nih.gov |

| Yarrowia lipolytica | Combined protein engineering and precursor flux channeling | CrMAS L323A, HMG1, ERG20 | 140% (over strain with wild-type CrMAS) | nih.gov |

| Saccharomyces cerevisiae | CRISPRi down-regulation of 7 competing genes | ADH1, ADH4, ADH5, ADH6, CIT2, MLS2, ERG7 | 44.3% (titer increase) | nih.gov |

Subcellular Localization and Storage Pool Expansion Strategies

A highly effective strategy is to enhance the formation of lipid droplets (LDs), which serve as natural storage organelles for neutral lipids and other hydrophobic compounds. researchgate.net By overexpressing key enzymes involved in triacylglycerol synthesis, such as diacylglycerol acyltransferase (encoded by the DGA1 gene), the storage capacity of the cell for amyrin can be significantly expanded. researchgate.net In one study, overexpression of DGA1 in S. cerevisiae led to a 106-fold increase in α-amyrin production during fed-batch fermentation, demonstrating the efficacy of expanding the cellular storage pool. researchgate.net This approach mitigates product toxicity and pulls the thermodynamic equilibrium of the synthesis reaction towards the product side.

Furthermore, co-localizing pathway enzymes within specific subcellular compartments can improve efficiency by increasing local substrate concentrations and preventing the diffusion of toxic intermediates. researchgate.net Organelles like the ER and peroxisomes have been engineered to house parts of the terpenoid biosynthetic pathway. researchgate.net This compartmentalization can create a favorable physicochemical environment for enzymatic reactions and reduce the metabolic burden on the cytosol. researchgate.net Engineering these subcellular compartments has shown significant success in the microbial production of various terpenes and represents a promising strategy for enhancing δ-amyrin synthesis. researchgate.net

Chromosomal Integration Techniques for Pathway Genes (e.g., Delta DNA sites)

For the stable, industrial-scale production of δ-amyrin, the genetic modifications made to the host organism must be robust and permanent. While plasmids are useful for initial strain development and screening, they often suffer from instability, leading to loss of the biosynthetic pathway during prolonged fermentation. nih.gov Therefore, chromosomal integration of the pathway genes is the preferred strategy for creating stable production strains. nih.gov

A powerful technique for achieving high-level expression of pathway genes in S. cerevisiae is multi-copy integration into specific genomic loci. frontiersin.org Delta (δ) sites, which are long terminal repeats of Ty retrotransposons, are dispersed throughout the yeast genome in high copy numbers (over 400 sites in S. cerevisiae). nih.govfrontiersin.org This makes them ideal targets for the simultaneous, multi-copy integration of large DNA cassettes encoding entire biosynthetic pathways. frontiersin.org This method has been successfully applied to produce a variety of valuable compounds, including resveratrol, glucaric acid, and carotenoids. nih.gov

The efficiency and precision of delta integration have been significantly enhanced by coupling it with CRISPR-Cas9 technology. frontiersin.org The Di-CRISPR (delta integration CRISPR-Cas) platform uses a guide RNA to direct the Cas9 nuclease to create double-strand breaks at the delta sites, which stimulates homologous recombination with a donor DNA cassette containing the pathway genes. nih.gov This approach enables the high-efficiency, markerless integration of multiple copies of large biochemical pathways into the yeast genome in a single step. frontiersin.orgnih.gov For example, a 24 kb cassette containing pathways for xylose utilization and 2,3-butanediol production was efficiently integrated into 18 copies in one step using Di-CRISPR. frontiersin.org This technique provides a robust platform for building stable and high-performing δ-amyrin production strains by ensuring high and consistent expression of all necessary enzymes. nih.gov

| Integration Site | Typical Copy Number | Key Advantages | Technology Used for Enhancement | Reference |

|---|---|---|---|---|

| Delta (δ) sites | 1-80 (over 400 sites available) | High-copy, multi-locus integration; stable expression. | CRISPR-Cas9 (Di-CRISPR) | nih.govfrontiersin.orgmdpi.com |

| rDNA clusters | 100-200 | Very high copy number at a single locus (Chromosome XII). | CRISPR-Cas9 | nih.govfrontiersin.org |

| Discreet single-copy sites | 1 | Precise control over gene location and expression. | CRISPR-Cas9 | mdpi.com |

Bioreactor Fermentation Process Optimization for High-Titer Production

Transitioning from laboratory-scale shake flasks to industrial-scale bioreactors is a critical step that requires extensive process optimization to achieve high-titer production of δ-amyrin. Key fermentation parameters must be carefully controlled to balance cell growth with product synthesis, ensuring the engineered strain performs optimally. nih.govscielo.br

Critical parameters that require optimization include pH, temperature, dissolved oxygen levels, and nutrient feeding strategies. nih.govscielo.br For amyrin production in yeast, maintaining an optimal pH and temperature is essential for both cell viability and the catalytic activity of the biosynthetic enzymes. nih.gov The oxygen supply, often controlled by the stirrer speed and aeration rate, is also crucial, as key enzymes in the triterpenoid pathway, such as squalene monooxygenase, are oxygen-dependent. nih.gov

Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and high product titers. nih.govnih.gov This involves the controlled feeding of a concentrated carbon source (e.g., glucose or ethanol) throughout the fermentation process. nih.gov This strategy prevents the accumulation of inhibitory byproducts that can result from high initial substrate concentrations and allows for prolonged production phases. For example, in an engineered S. cerevisiae strain, a glucose fed-batch fermentation strategy led to a final β-amyrin production of 279.0 mg/L, the highest reported at the time. nih.gov In another study, optimization of fermentation conditions including pH, inoculum size, and feeding strategy increased β-amyrin concentration by 44.3%, reaching 156.7 mg/L. nih.gov The choice of carbon source can also be significant; ethanol has been shown to promote triterpenoid synthesis in yeast and can be used as a feed to enhance production. nih.gov

Based on a comprehensive review of the available scientific literature, it is not possible to generate a thorough and scientifically accurate article focusing solely on the chemical compound “delta-Amyrin” that adheres to the specific, detailed outline provided.

Extensive searches for the biological activities and mechanistic investigations of δ-amyrin have revealed a significant lack of specific research on its interaction with the requested cellular signaling pathways and enzymatic targets. The vast majority of published studies focus on its more common isomers, α-amyrin and β-amyrin.

Specifically, there is insufficient peer-reviewed data on δ-amyrin for the following sections:

Biological Activities and Mechanistic Investigations of δ Amyrin in in Vitro and in Vivo Models

Enzymatic Target Interactions:

Inhibition of Endocannabinoid Degrading Enzymes:Studies have shown that β-amyrin can inhibit the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and interact with certain α,β-hydrolases. However, specific inhibitory activities and targets for δ-amyrin within this class of enzymes, including 2-Arachidonoylglycerol Hydrolases and Monoacylglycerol Lipase, have not been reported.

To generate content for the requested article would require extrapolating findings from its isomers, which would be scientifically inaccurate and speculative. Therefore, to maintain scientific integrity and adhere to the strict requirement of focusing solely on δ-amyrin, the article cannot be written at this time. Further research is needed to isolate and characterize the specific biological activities of δ-amyrin.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the "" that strictly adheres to the requested outline. The existing research predominantly focuses on the isomers α-amyrin and β-amyrin, with a significant lack of specific data for δ-amyrin concerning its activity against microbial enzymes like xanthine (B1682287) oxidase and tyrosinase, its receptor-ligand binding with cannabinoid receptors, and its effects on cellular oxidative stress response pathways.

The user's instructions demand scientifically accurate and detailed content focused solely on δ-amyrin for the following sections:

Investigations into Cellular Processes and Oxidative Stress Response Pathways

Comprehensive searches have not yielded specific studies on δ-amyrin for these topics. The available data is almost exclusively for α-amyrin, β-amyrin, or mixtures thereof. To maintain scientific accuracy and adhere to the strict constraints of the request, which forbids introducing information outside the explicit scope, this article cannot be generated. Fulfilling the request would require extrapolating data from other isomers, which would be scientifically unsound and violate the core instructions.

Ecological and Inter Species Roles of δ Amyrin

Role in Plant Defense Mechanisms and Resistance to Pathogens (e.g., Avenacins in Oats)

Triterpene glycosides, which can be derived from simple triterpenes like beta-amyrin (B1666858), play important roles in the ecological and agronomic functions of plants, contributing to resistance against pests and pathogens. nih.gov While delta-amyrin itself is a simple triterpene, research on the related beta-amyrin in oats (Avena species) provides insight into how such compounds are involved in plant defense. Beta-amyrin is a precursor to avenacin A-1, a triterpene glycoside produced in oat roots that confers resistance to soil-borne diseases. nih.govpnas.orgnih.gov The biosynthesis of avenacin A-1 involves the cyclization of 2,3-oxidosqualene (B107256) to beta-amyrin, followed by a series of modifications including oxygenation, glycosylation, and acylation. pnas.orgnih.gov Acylation, specifically at the C-21 position of the triterpene scaffold, is critical for the antifungal activity of avenacin A-1. nih.gov

Studies on saponin-deficient (sad) mutants in oats have been instrumental in understanding the role of beta-amyrin and its derivatives in defense. Mutants with blocked metabolism of beta-amyrin accumulate high levels of this triterpene, demonstrating its role as an intermediate in the synthesis of more complex defense compounds like avenacin A-1. nih.govpnas.org The genes involved in the early steps of avenacin synthesis, such as Sad1 and Sad2, are thought to have been recruited from the sterol pathway through gene duplication and neofunctionalization. nih.govpnas.orgnih.gov

Contribution to Plant Physiological Processes (e.g., Root Epidermal Cell Patterning)

Beyond their defensive roles, simple triterpenes like beta-amyrin may have broader, and as yet largely unrecognized, functions in plant growth and development. nih.govpnas.org Research in diploid oat (Avena strigosa) has provided evidence for a role of beta-amyrin in determining root epidermal cell patterning. nih.govpnas.orgnih.govresearchgate.net In most plant species, the cells that will develop into root hairs (trichoblasts) are predetermined based on their position relative to underlying cortical cells. pnas.orgembopress.org

Studies on oat sad2 mutants, which accumulate abnormally high levels of beta-amyrin due to a block in its metabolism, have revealed a "superhairy" root phenotype. nih.govpnas.orgnih.govresearchgate.net This phenotype is characterized by a greater proportion of epidermal cells being specified as trichoblasts (root hair cells) rather than atrichoblasts (non-root-hair cells). nih.govpnas.orgnih.gov This effect occurs early in the establishment of the root epidermis, suggesting that the accumulation of elevated beta-amyrin levels triggers a change in cell specification. nih.govpnas.orgnih.gov This finding indicates a role for simple triterpenes like beta-amyrin in influencing fundamental root developmental processes.

δ-Amyrin as a Biomarker in Paleoenvironmental Reconstructions (Triterpenoid Geochemistry)

Biomarkers, or biological molecular markers, are compounds used to trace signals that aid in reconstructing paleoenvironments or specific metabolic pathways. plos.org Lipids, including triterpenoids, are particularly useful as biomarkers in geological materials due to their hydrophobic nature and relatively high preservation potential. plos.orgrsc.org Triterpenoids, such as beta-amyrin, alpha-amyrin (B196046), and lupeol, are recognized as biomarkers indicative of angiosperms (flowering plants). plos.orgogeochem.jp These compounds primarily originate from the leaves, bark, and resins of plants. plos.org

Geologically occurring plant-derived triterpenoids (geoterpenoids) can provide insights into paleovegetation and sedimentary environments, serving as source-specific markers for paleoenvironmental studies. ogeochem.jp While alpha- and beta-amyrin are widely employed as angiosperm biomarkers, they are not always taxa- or species-specific. ogeochem.jp However, certain classes of C-3 substituted triterpenoids can serve as more specific taxa-specific biomarkers. ogeochem.jp

This compound, along with other triterpenoids, can be identified in sediment samples and utilized in paleoenvironmental reconstructions. For instance, studies of sediment cores have identified beta-amyrin, alongside other triterpenols like taraxerol, lupeol, and germanicol. diva-portal.org The presence and distribution of these triterpenoids can correlate with other environmental indicators, such as n-alkanes, to help interpret past vegetation changes and organic matter sources. diva-portal.org Triterpenol esters, which can include amyrinyl acetates, have also been characterized in surface sediments and can be useful in assessing diagenesis (chemical and physical changes) of terrestrial plant detritus during transport. researchgate.netnih.gov The analysis of triterpenoid (B12794562) biomarkers in geological records contributes to understanding past ecosystems, vegetation composition, and environmental conditions. rsc.orgogeochem.jp

Future Research Directions and Translational Perspectives for δ Amyrin

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of triterpenoids, including δ-amyrin, involves the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by oxidosqualene cyclases (OSCs) ebi.ac.ukbiorxiv.org. While some OSCs responsible for the production of various triterpenoids like alpha-amyrin (B196046), beta-amyrin (B1666858), and delta-amyrin have been identified in plants such as tomato (Solanum lycopersicum) and Quercus suber ebi.ac.ukresearchgate.netwikipedia.org, the full complement of enzymes and the intricate regulatory networks governing δ-amyrin biosynthesis remain to be completely elucidated.

Future research should focus on the discovery and characterization of novel OSCs that specifically or preferentially produce δ-amyrin. This involves exploring diverse plant species known to accumulate δ-amyrin or employing advanced transcriptomic and genomic approaches to identify candidate genes researchgate.netnih.gov. Techniques such as weighted gene co-expression network analysis (WGCNA) can be applied to correlate gene expression with δ-amyrin content, helping to pinpoint key biosynthetic genes and potential regulatory elements mdpi.com.

Beyond the core cyclases, other modifying enzymes, such as cytochrome P450 enzymes (CYPs) and UDP-glycosyltransferases (UGTs), play crucial roles in diversifying triterpenoid (B12794562) structures through oxidation and glycosylation mdpi.com. Identifying the specific CYPs and UGTs involved in downstream modifications of δ-amyrin is essential for understanding the complete biosynthetic pathway and potentially generating novel δ-amyrin derivatives with altered biological activities. Co-expression analysis with known biosynthetic genes can help identify candidate modifying enzymes nih.govmdpi.com.

Furthermore, deciphering the transcriptional regulatory networks controlling the expression of these biosynthetic genes is paramount. Studies on other triterpenes like beta-amyrin have revealed the involvement of transcription factors, such as bHLH-type and DOF-type factors, in regulating their synthesis researchgate.net. Investigating similar regulatory elements and pathways, potentially influenced by phytohormones like jasmonate, could provide targets for manipulating δ-amyrin production in planta or in heterologous systems nih.govresearchgate.net. Understanding these networks will facilitate metabolic engineering efforts for enhanced production.

Development of Novel High-Throughput Screening Assays for Biological Activities

The exploration of δ-amyrin's biological potential necessitates efficient methods for screening its various activities. While some studies have investigated the anti-inflammatory, antioxidant, and potential antidiabetic properties of triterpenes including amyrins mdpi.comresearchgate.netresearchgate.net, the development of novel high-throughput screening (HTS) assays specifically tailored for δ-amyrin and its potential analogues is a critical future direction.

Current approaches often involve traditional in vitro assays or in vivo models, which can be time-consuming and resource-intensive researchgate.netarizona.edu. HTS assays would enable the rapid evaluation of large libraries of compounds, including natural isolates, synthetic derivatives, and metabolically engineered products, for specific biological effects.

Future research should focus on developing cell-based assays that can detect key cellular responses modulated by δ-amyrin, such as anti-inflammatory pathways (e.g., NF-κB inhibition), antioxidant activity, or specific enzyme inhibition (e.g., α-glucosidase or α-amylase) mdpi.comresearchgate.netresearchgate.net. Reporter gene assays or assays measuring the levels of specific biomarkers could be adapted for HTS formats.

Furthermore, the development of high-content screening (HCS) assays, which allow for multiparametric analysis of cellular phenotypes, could provide more detailed insights into the mechanisms of action of δ-amyrin and its analogues chemfaces.comchemfaces.com. These assays could assess parameters like cell viability, morphology, protein localization, and organelle function in response to compound treatment.

The creation of compound libraries enriched with δ-amyrin and its structural variants would be essential for these screening efforts chemfaces.com. Utilizing techniques like structure-activity relationship (SAR) studies in conjunction with HTS/HCS will help identify key structural features responsible for specific biological activities, guiding the rational design of more potent and selective analogues arizona.edu.

Advanced Metabolic Engineering Approaches for Ultra-High Yield Production

The sustainable and cost-effective production of δ-amyrin for research and potential commercial applications necessitates the development of advanced metabolic engineering strategies. While heterologous production of triterpenoids in microorganisms like Saccharomyces cerevisiae has been demonstrated, achieving ultra-high yields of specific compounds like δ-amyrin remains a challenge biorxiv.orgnih.govplos.orgresearchgate.net.

Future research should leverage synthetic biology and metabolic engineering tools to optimize microbial cell factories for δ-amyrin production. This involves several key strategies:

Pathway Optimization: Enhancing the flux through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to increase the supply of the precursor 2,3-oxidosqualene is crucial biorxiv.orgmdpi.comresearchgate.net. This can be achieved by overexpressing rate-limiting enzymes and downregulating competing pathways biorxiv.orgplos.orgresearchgate.net.

Enzyme Engineering: Improving the catalytic efficiency and specificity of δ-amyrin synthase through protein engineering techniques, such as rational design and directed evolution, can lead to higher conversion rates of the precursor to the desired product biorxiv.orgresearchgate.net.

Compartmentalization: Exploring strategies to compartmentalize the biosynthetic pathway within specific organelles or engineered cellular structures can help increase local substrate concentrations and reduce the burden on the host cell researchgate.net.

Process Optimization: Developing optimized fermentation strategies, including fed-batch cultures and continuous processes, can further increase δ-amyrin titers researchgate.net.

Previous studies on other triterpenoids like beta-amyrin and alpha-amyrin in yeast have shown significant yield improvements through metabolic engineering, demonstrating the potential for similar success with δ-amyrin plos.orgresearchgate.net. Achieving gram-per-liter scale production or higher is a key goal for enabling industrial applications researchgate.net.

Exploration of δ-Amyrin and Analogues in Advanced Mechanistic Biological Models

To fully understand the therapeutic potential of δ-amyrin, future research must move beyond basic in vitro studies and explore its effects in advanced mechanistic biological models. This includes utilizing complex cell culture systems, 3D models, and relevant in vivo models that can recapitulate aspects of human physiology and disease.

Advanced cell culture models, such as co-culture systems and organ-on-a-chip platforms, can provide more physiologically relevant environments to study the interactions of δ-amyrin with different cell types and its effects on complex biological processes arizona.edu. These models can help elucidate the cellular targets and signaling pathways modulated by δ-amyrin with greater accuracy than traditional 2D cell cultures.

Three-dimensional (3D) models, such as spheroids and organoids, offer a more in vivo-like tissue architecture and cell-cell interactions, making them valuable tools for studying the efficacy and mechanisms of action of δ-amyrin in a context that more closely resembles native tissues arizona.edu.

Furthermore, the use of relevant in vivo disease models is crucial for assessing the therapeutic potential of δ-amyrin and its analogues in a whole-organism context. Studies on other amyrins have utilized animal models for investigating anti-inflammatory and antinociceptive effects, providing valuable insights into their in vivo activities researchgate.netresearchgate.net. Future research should employ well-characterized animal models for diseases where δ-amyrin is hypothesized to have therapeutic benefits, such as inflammatory conditions or metabolic disorders.

Mechanistic studies within these models should aim to identify the specific molecular targets of δ-amyrin, such as enzymes, receptors, or signaling molecules mdpi.comresearchgate.net. Techniques like pull-down assays, target deconvolution strategies, and advanced imaging can be employed to confirm direct binding or interaction. Understanding these mechanisms at a detailed level is essential for rational drug design and development.

Systems Biology and Omics Integration for Comprehensive Understanding of δ-Amyrin Dynamics

A comprehensive understanding of how δ-amyrin interacts with biological systems requires the application of systems biology approaches and the integration of multi-omics data. Living systems are complex, and a single "omics" layer (e.g., genomics or transcriptomics) cannot fully capture the intricate molecular dynamics frontiersin.orgnih.gov.

Future research should integrate data from genomics, transcriptomics, proteomics, and metabolomics to gain a holistic view of the cellular and organismal responses to δ-amyrin.

Transcriptomics: Analyzing changes in gene expression profiles upon δ-amyrin treatment can reveal affected pathways and regulatory networks arxiv.org.

Proteomics: Studying alterations in protein abundance and modifications provides insights into the functional effectors of δ-amyrin's activity frontiersin.orgarxiv.org.

Metabolomics: Profiling changes in endogenous metabolite levels can help understand how δ-amyrin perturbs cellular metabolism and identify potential biomarkers of its activity frontiersin.orgnih.gov.

Genomics: While δ-amyrin is a small molecule, genomic information of the producing organism or the target organism can provide context for understanding genetic variations that might influence its biosynthesis or the response to treatment arxiv.org.

Integrating these diverse datasets using bioinformatics and computational tools is key to building comprehensive models of δ-amyrin's effects frontiersin.orgnih.govarxiv.orgscilifelab.se. Network analysis can help identify key nodes and pathways influenced by δ-amyrin, while predictive modeling can forecast its effects under different conditions arxiv.orgscilifelab.se.

Furthermore, spatial omics technologies, such as spatial transcriptomics, can provide insights into the tissue-specific distribution and effects of δ-amyrin, offering a spatial dimension to the understanding of its biological activities bridgeinformatics.com.

Q & A

Q. Example Optimization Table :

| Parameter | Range Tested | Optimal Value | Yield Improvement (%) |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | 22% |

| Catalyst Loading | 1–5 mol% | 3 mol% | 15% |

Basic: How to ensure reproducibility in this compound bioactivity assays?

Answer:

- Cell line authentication : Use STR profiling to confirm identity .

- Reagent validation : Certify fetal bovine serum (FBS) lots for consistency in cell culture .

- Blinded experiments : Assign compound administration and data analysis to separate team members .

Advanced: What strategies can reconcile discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic profiling : Measure bioavailability and metabolite formation (e.g., LC-MS/MS) .

- Species-specific factors : Compare murine vs. human metabolic enzymes using microsomal assays .

- Tissue distribution studies : Use radiolabeled this compound ([³H]) to track accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.